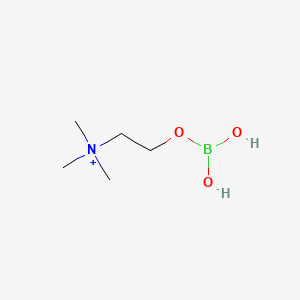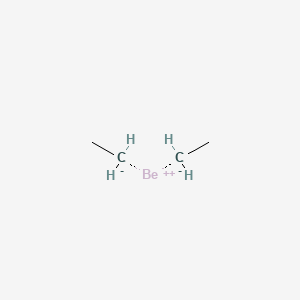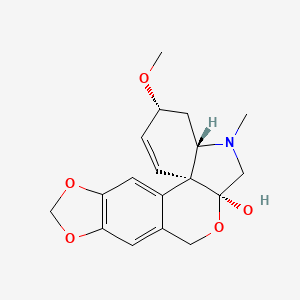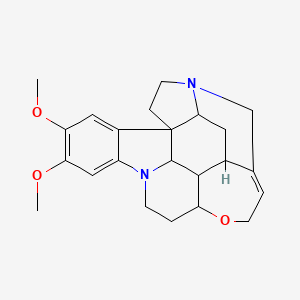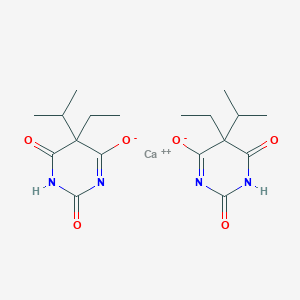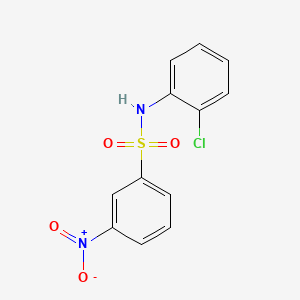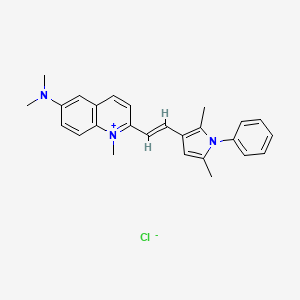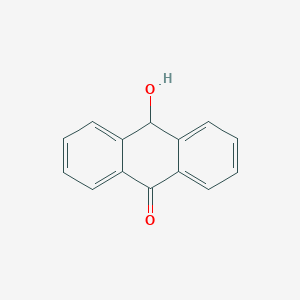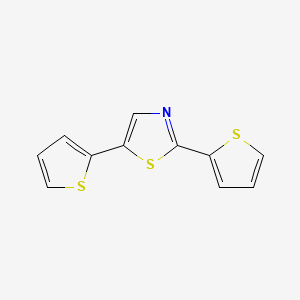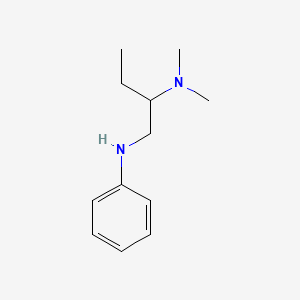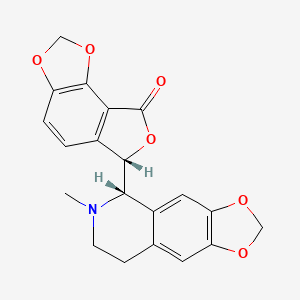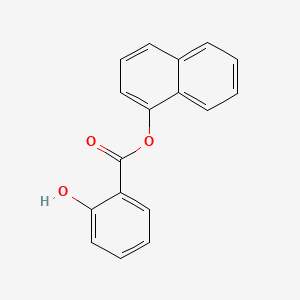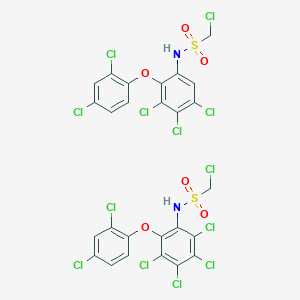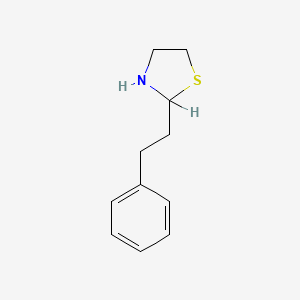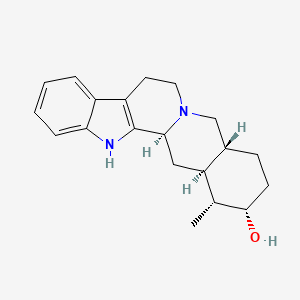
16-alpha-Methylyohimbol
概要
説明
16-alpha-Methylyohimbol: is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of yohimbine, an alkaloid found in the bark of the Pausinystalia yohimbe tree. This compound has garnered interest due to its potential pharmacological properties and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-alpha-Methylyohimbol typically involves the modification of yohimbine. One common method includes the methylation of yohimbine at the 16-alpha position. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydroxide to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 16-alpha-Methylyohimbol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
Chemistry: 16-alpha-Methylyohimbol is used as a starting material for the synthesis of various derivatives with potential pharmacological activities. It serves as a model compound for studying the effects of structural modifications on biological activity.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and signaling pathways. It is used in studies exploring its interaction with biological targets such as receptors and enzymes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic applications. Research is ongoing to explore its efficacy in treating conditions such as hypertension, erectile dysfunction, and other disorders.
Industry: In the industrial sector, this compound is used in the development of new chemical entities and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 16-alpha-Methylyohimbol involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate signaling pathways that regulate various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound exerts its effects through a combination of receptor binding and modulation of intracellular signaling cascades.
類似化合物との比較
Yohimbine: The parent compound from which 16-alpha-Methylyohimbol is derived. Yohimbine is known for its stimulant and aphrodisiac properties.
Rauwolscine: Another alkaloid similar to yohimbine, with potential pharmacological effects.
Ajmalicine: A related compound with antihypertensive properties.
Uniqueness: this compound is unique due to its specific methylation at the 16-alpha position, which can significantly alter its pharmacological profile compared to its parent compound, yohimbine. This modification can enhance or modify its biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(1S,15R,18S,19R,20S)-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-12-16-10-18-20-15(14-4-2-3-5-17(14)21-20)8-9-22(18)11-13(16)6-7-19(12)23/h2-5,12-13,16,18-19,21,23H,6-11H2,1H3/t12-,13+,16-,18+,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCOGXBNLMAMMD-KOYAIAQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970228 | |
| Record name | 16-Methylyohimban-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-79-1 | |
| Record name | Yohimban-17-alpha-ol, 16-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Methylyohimban-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


